Benzo[d][1,3]dioxol-4-ylboronic acid
Overview
Description
Benzo[d][1,3]dioxol-4-ylboronic acid is an organic compound with the molecular formula C7H7BO4. It is a boronic acid derivative that features a benzodioxole ring structure. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Benzo[d][1,3]dioxol-4-ylboronic acid involves the reaction of 4-bromo-1,3-benzodioxole with triisopropyl borate in the presence of n-butyllithium. The reaction is typically carried out in dry tetrahydrofuran at -78°C under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-4-ylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst.
Oxidative Hydroxylation: This reaction converts the boronic acid group into a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol).
Oxidative Hydroxylation: Commonly uses hydrogen peroxide as the oxidizing agent and is performed in aqueous conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidative Hydroxylation: Yields phenolic compounds, which are important in various chemical syntheses.
Scientific Research Applications
Benzo[d][1,3]dioxol-4-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-4-ylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. In biological systems, the compound can interact with diols and other biomolecules, forming stable complexes that can be used for detection and quantification purposes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylboronic acid: Another boronic acid derivative with a similar structure but differing in the position of the boronic acid group.
Phenylboronic acid: A simpler boronic acid that lacks the benzodioxole ring structure but shares similar reactivity in cross-coupling reactions.
Uniqueness
Benzo[d][1,3]dioxol-4-ylboronic acid is unique due to its benzodioxole ring, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of advanced materials .
Properties
IUPAC Name |
1,3-benzodioxol-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIKNVAUEWMMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400617 | |
Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361456-68-0 | |
Record name | 2,3-METHYLENEDIOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Methylenedioxyphenyl boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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